N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide

Description

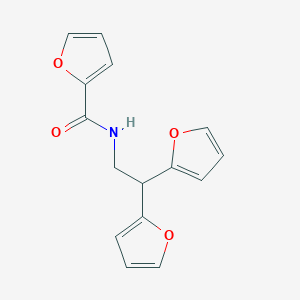

N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide is a furan-based carboxamide derivative characterized by a central ethyl backbone substituted with two furan-2-yl groups and a terminal furan-2-carboxamide moiety.

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-15(14-6-3-9-20-14)16-10-11(12-4-1-7-18-12)13-5-2-8-19-13/h1-9,11H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBYQQDQOSYUAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CC=CO2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide typically involves the reaction of furan derivatives with appropriate amines under controlled conditions. One common method includes the condensation of furan-2-carboxylic acid with 2,2-di(furan-2-yl)ethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the furan rings to dihydrofuran or tetrahydrofuran derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted furan derivatives, which can be further utilized in different applications .

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide has diverse applications in scientific research due to its unique structure and properties:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antibacterial and antifungal activities.

Material Science: Its reactivity and structural features make it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide exerts its effects involves interactions with various molecular targets and pathways. The furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

The structural and functional attributes of N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide can be contextualized against related furan-carboxamide derivatives. Key comparisons include:

Substituent Effects on Carboxamide Backbone

Analysis :

- Bulky Hydrophobic Groups (e.g., tert-butyl) : Improve metabolic stability by reducing oxidative degradation, as demonstrated in the pyridinyl-tert-butyl analog .

- Heterocyclic Extensions (e.g., benzimidazole) : Increase structural complexity and target selectivity, exemplified by benzimidazole-linked derivatives .

Analysis :

- Imidazole/Thiazole Integration : Enhances antimicrobial and antioxidant profiles due to increased polarity and redox activity .

- Quinoxaline and Anthraquinone Systems: Extended conjugation in quinoxaline derivatives improves electronic properties for material or pharmaceutical applications , while anthraquinone-linked furans show promise in anticancer research .

Physicochemical and Structural Comparisons

- Planarity and Intramolecular Interactions: N-(2-nitrophenyl)furan-2-carboxamide exhibits a planar central fragment with intramolecular N–H⋯O hydrogen bonds, contrasting with the non-planar 2-furancarboxamide moiety in N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide due to steric effects from dual furans .

- Solubility and Basicity: Derivatives with dimethylamino groups (e.g., n-(2-(dimethylamino)-2-(furan-2-yl)ethyl)furan-2-carboxamide) exhibit enhanced water solubility and basicity compared to non-aminated analogs .

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of furan rings in its structure is known to impart significant pharmacological properties, making it a subject of ongoing research.

Structural Characteristics

The compound features:

- Furan Rings : Two furan moieties contribute to its aromatic nature and potential interactions with biological targets.

- Carboxamide Group : This functional group enhances solubility and may facilitate interactions with enzymes and receptors.

The biological activity of N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide can be attributed to several mechanisms:

- Enzyme Interaction : The furan rings can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group may form hydrogen bonds with amino acid side chains, modulating enzyme activity.

- Signal Transduction Modulation : The compound may influence cellular signaling pathways by interacting with specific receptors, potentially leading to therapeutic effects.

Biological Activities

Research has highlighted various biological activities associated with this compound:

Antimicrobial Activity

N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide has shown promising results against various bacterial strains. Studies utilizing the agar well diffusion method have demonstrated effective inhibition against multidrug-resistant bacteria, including Acinetobacter baumannii .

Anticancer Potential

The compound's structural features suggest potential anticancer activities. Preliminary studies indicate that derivatives of furan-based compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, similar compounds have reported IC50 values in the micromolar range, suggesting significant antiproliferative properties .

Case Studies and Research Findings

-

Antibacterial Studies :

- A study assessed the efficacy of N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide against NDM-positive bacteria, revealing a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics. Molecular docking studies confirmed stable interactions at the active sites of bacterial enzymes .

-

Cytotoxicity Assays :

- In vitro evaluations revealed that the compound exhibited selective cytotoxicity towards cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin. Further investigations into its mechanism of action suggested apoptosis induction through mitochondrial pathways .

Data Table: Biological Activity Summary

| Biological Activity | Target Organism/Cell Line | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Acinetobacter baumannii | MIC < 1 µg/mL | Enzyme inhibition |

| Anticancer | MCF-7 | IC50 = 15 µM | Apoptosis induction |

| Anticancer | A549 | IC50 = 20 µM | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.